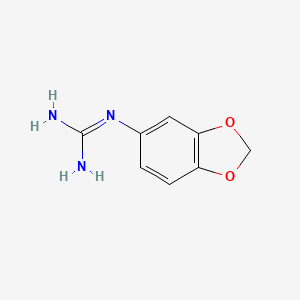

N-1,3-benzodioxol-5-ylguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-1,3-benzodioxol-5-ylguanidine” is a chemical compound with the CAS Number: 366498-47-7 . It has a molecular weight of 179.18 and its IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 179.18 . The compound’s IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine .Applications De Recherche Scientifique

Antibacterial Activity

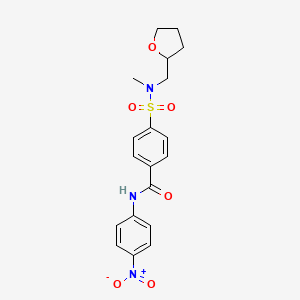

- N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives exhibit moderate antibacterial activity, though weaker compared to standard ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

- Other derivatives, like 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide, have also been studied for their antibacterial potential, with some showing moderate activity against various bacterial strains (A. Siddiqa et al., 2014).

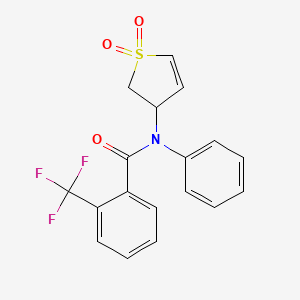

Anticancer Properties

- Certain 1,3-benzodioxol-5-yl derivatives have demonstrated anticancer potency greater than standard reference compounds, highlighting their potential in cancer treatment (Sayanti Gupta et al., 2016).

Spectroscopic and Quantum Mechanical Investigations

- Studies on the spectroscopic properties and electronic structure of 1-(1,3-Benzodioxol-5-yl)thiourea provide theoretical support for spectral detection technologies (Ragamathunnisa M et al., 2015).

Structural and Supramolecular Studies

- The supramolecular structures of certain 1-(1,3-benzodioxol-5-yl) derivatives have been analyzed, contributing to the understanding of their chemical properties (J. N. Low et al., 2002).

Fungicidal Activities

- Novel 1,3-benzodioxole-pyrimidine derivatives have been found to be potent fungicides, indicating their use in agriculture (Yue Sun et al., 2022).

Vibrational Spectroscopic Studies

- Vibrational spectroscopic studies of certain derivatives have provided insights into their molecular structure and potential pharmacological applications (Reem I. Al-Wabli et al., 2016).

Catalytic Applications

- Novel Rh(III)-catalyzed oxidative annulation methods have been developed using cyclic arylguanidines, contributing to synthetic chemistry advancements (Nuria Martínez-Yáñez et al., 2019).

Nanoparticle Delivery Systems

- Benzylguanidine-conjugated nanoparticles have been explored for targeted drug delivery in tumor therapy, showcasing the versatility of benzodioxole derivatives in nanomedicine (Fei Kong et al., 2020).

Anti-arrhythmic Properties

- Certain derivatives have shown effectiveness against experimentally induced arrhythmias, suggesting potential cardiovascular applications (G. Fregnan et al., 1977).

Mécanisme D'action

Target of Action

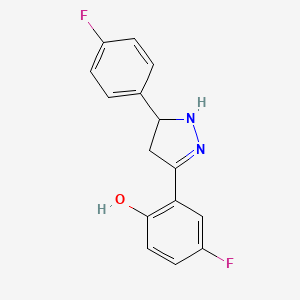

Similar compounds have been reported to target microtubules and their component protein, tubulin .

Biochemical Pathways

Compounds with similar structures have been reported to cause mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINHCFSCQEUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)